Chlorotrianisene

Catalog No.
S523540
CAS No.
569-57-3
M.F
C23H21ClO3
M. Wt
380.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotrianisene

CAS Number

569-57-3

Product Name

Chlorotrianisene

IUPAC Name

1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene

Molecular Formula

C23H21ClO3

Molecular Weight

380.9 g/mol

InChI

InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3

InChI Key

BFPSDSIWYFKGBC-UHFFFAOYSA-N

SMILES

Array

solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL 0.28 G/100 ML; IN ETHER 3.6 G/100 ML; SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS
1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM; PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE
1.99e-04 g/L

Synonyms

Chlorotrianisene; Chlortrianisestrol; Chlortrianizen; Chlorotrianisine; Chlorestrolo; Chlorotrianizen; Khlortrianizen; Clorestrolo; Clorotrisin; Hormonisene; Anisene; Metace; Rianil; Tace;

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC

The exact mass of the compound Chlorotrianisene is 380.11792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 66° f (ntp, 1992)practically insol in water; sol in alcohol 0.28 g/100 ml; in ether 3.6 g/100 ml; sol in glacial acetic acid, carbon tetrachloride, vegetable oils1 g sol in 360 ml of methanol, 7 ml acetone, 2.5 ml benzene, in about 1.5 ml chloroform; practically insol in 2,2,4-trimethylpentane1.99e-04 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10108. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes. It belongs to the ontological category of chloroalkene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorotrianisene (CAS 569-57-3) is a synthetic, non-steroidal estrogen belonging to the triphenylethylene class, structurally related to diethylstilbestrol (DES). Its primary procurement-relevant characteristic is its function as a pro-drug with a unique pharmacokinetic profile. Unlike direct-acting estrogens, Chlorotrianisene is highly lipophilic, leading to its storage in adipose tissue from which it is slowly released and metabolized in the liver to its more active estrogenic form. This mechanism results in a significantly prolonged duration of action, making it a distinct choice for applications requiring sustained, long-term estrogenic activity from an oral compound.

Direct substitution of Chlorotrianisene with other estrogens like diethylstilbestrol (DES) or natural estradiol fails due to fundamental differences in pharmacokinetics and mechanism of action. Chlorotrianisene is an inactive pro-drug that requires hepatic metabolism to become active, whereas DES and estradiol are directly active. Its high lipophilicity causes it to sequester in adipose tissue, creating a biological depot that ensures a slow, sustained release and prolonged estrogenic effects long after administration ceases. This is in stark contrast to the more rapid metabolism and clearance of steroidal estrogens or even other synthetic analogs. Consequently, experimental protocols, dosing regimens, and expected duration of biological effect are entirely different, making direct substitution unsuitable for studies designed around its unique slow-release properties.

Unique Pharmacokinetic Profile: Adipose Tissue Sequestration for Sustained Action

A defining procurement-relevant feature of Chlorotrianisene is its high lipophilicity, which leads to its storage in adipose (fat) tissue. This tissue acts as a biological depot, slowly releasing the compound for subsequent metabolic activation in the liver. This contrasts sharply with natural steroidal estrogens, which are more rapidly metabolized and cleared. This depot effect is the primary mechanism behind its very long duration of action, a property not observed with common alternatives like estradiol or diethylstilbestrol under typical administration routes.

Evidence DimensionDrug Distribution & Duration of Action
Target Compound DataStored in adipose tissue, leading to slow release and prolonged duration of action.
Comparator Or BaselineSteroidal estrogens (e.g., Estradiol) are rapidly metabolized and not significantly stored in fat tissue.
Quantified DifferenceQualitatively different pharmacokinetic profile; effects can persist long after discontinuation of Chlorotrianisene.
ConditionsIn vivo oral administration.

For experimental models requiring consistent, long-term estrogenic stimulation without frequent re-administration or surgical implants, this property is the primary reason for selection.

Relative In Vivo Potency: Lower Potency Than Diethylstilbestrol Requiring Dose Adjustment

While its long duration of action is an advantage, Chlorotrianisene is a relatively weak estrogen pro-drug compared to the highly potent synthetic estrogen Diethylstilbestrol (DES). In vivo, Chlorotrianisene exhibits approximately one-eighth the estrogenic potency of DES. This means a significantly higher dosage is required to achieve a comparable magnitude of estrogenic effect at any given time point, a critical factor for experimental design and cost-effectiveness calculations.

Evidence DimensionIn Vivo Estrogenic Potency
Target Compound Data1/8th the potency of DES.
Comparator Or BaselineDiethylstilbestrol (DES) potency set as baseline (8x).
Quantified DifferenceChlorotrianisene is ~87.5% less potent than DES.
ConditionsIn vivo systemic estrogenic effects.

Buyers must account for the lower potency; this is not a 1:1 substitute for DES and requires dose adjustment, impacting the total amount of compound needed for a study.

Distinctive Metabolic Activation Pathway: Pro-drug Inactive Until Hepatic Metabolism

Chlorotrianisene itself is inactive and exhibits little to no binding to the estrogen receptor in vitro. Its estrogenic activity is entirely dependent on in vivo metabolism, specifically mono-O-demethylation by liver cytochrome P-450 enzymes, to form its active metabolite, desmethylchlorotrianisene. This pro-drug characteristic is a key differentiator from directly-acting estrogens like 17β-estradiol or DES. Parenteral administration, which bypasses the first-pass metabolism in the liver, markedly reduces its potency.

Evidence DimensionMechanism of Action
Target Compound DataInactive pro-drug requiring hepatic CYP450-mediated demethylation to become an active estrogen.
Comparator Or BaselineDiethylstilbestrol (DES) and 17β-Estradiol are directly active estrogen receptor agonists.
Quantified DifferenceQualitatively different activation requirement; activity is dependent on metabolic competence.
ConditionsIn vivo vs. in vitro systems; oral vs. parenteral administration.

This compound is suitable for studying pro-drug activation or for applications where initial inactivity is desired, but it is inappropriate for in vitro receptor binding assays or in systems lacking relevant metabolic enzymes.

Long-Term In Vivo Studies Requiring Sustained Estrogenic Exposure

Based on its unique storage in adipose tissue and slow release, Chlorotrianisene is the right choice for animal studies where a prolonged and stable estrogenic environment is needed without the use of surgical implants or frequent injections. This reduces animal handling stress and potential artifacts from fluctuating hormone levels associated with shorter-acting estrogens.

Pharmacokinetic Models for Lipophilic Pro-drugs

As a highly lipophilic pro-drug that sequesters in fat, Chlorotrianisene serves as an excellent model compound for studying the absorption, distribution, metabolism, and excretion (ADME) of fat-soluble xenobiotics. Its reliance on hepatic activation makes it particularly useful for investigating the role of liver enzymes in pro-drug conversion.

Tool Compound for Investigating Sustained Estrogen Receptor Modulation

The compound's slow-release profile provides a unique tool for exploring the long-term consequences of continuous estrogen receptor (ER) activation or modulation in various tissues. This is distinct from the pulsatile effects achieved with rapidly metabolized estrogens like estradiol, allowing for the study of adaptive responses to a sustained hormonal signal.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992)
Solid

Color/Form

CRYSTALS FROM METHANOL
SMALL WHITE CRYSTALS, OR AS CRYSTALLINE POWDER; EXHIBITS POLYMORPHISM

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Exact Mass

380.1179222 Da

Monoisotopic Mass

380.1179222 Da

Heavy Atom Count

27

LogP

6.4
6.4

Odor

ODORLESS

Appearance

Solid powder

Melting Point

237 to 241 °F (NTP, 1992)
113-114
114-116 °C
115 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6V5034L121

Drug Indication

Used to treat symptoms of menopause, deficiencies in ovary function (including underdevelopment of female sexual characteristics and some types of infertility), and in rare cases, prostate cancer. Chlorotrianisene may also be used to prevent breast engorgement following childbirth.

Therapeutic Uses

Antineoplastic Agents, Hormonal; Estrogens, Non-Steroidal
...REPORTED RELIEF OF DYSMENORRHEA BY INHIBITING OVULATION WITH ESTROGEN. ... USE OF ESTROGENS IN TREATMENT OF ENDOMETRIOSIS... FAILURE OF OVARIAN DEVELOPMENT...IS TREATED WITH ESTROGEN... COMMON FORM OF ACNE IS FEATURE OF PUBERTY... TREATMENT WITH ESTROGEN IS EFFECTIVE... /ESTROGENS/
SENILE OR ATROPHIC VAGINITIS, OFTEN ASSOC WITH CHRONIC INFECTION OF ATROPHIC STRUCTURES, RESPONDS WELL TO ESTROGEN. KRAUROSIS VULVAE, DISTRESSINGLY ITCHY CONDITION DUE IN PART TO DEFICIENCY IN ESTROGEN...IS FAVORABLY INFLUENCED BY ESTROGEN SUPPLEMENTED BY LOCAL TREATMENT... /ESTROGENS/
...UNIQUE IN THAT ITS POTENCY IS GREATER BY ORAL THAN BY ANY OTHER ROUTE...
For more Therapeutic Uses (Complete) data for CHLOROTRIANISENE (7 total), please visit the HSDB record page.

Pharmacology

Chlorotrianisene is a nonsteroidal synthetic estrogen. After menopause, when the body no longer produces estrogen, chlorotrianisene is used as a simple replacement of estrogen. The estrogen-stimulated endometrium may bleed within 48-72 hours after discontinuance of estrogen therapy. Paradoxically, prolonged estrogen therapy may cause shrinkage of the endometrium and an increase in size of the myometrium. Estrogens have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema. Estrogens may also decrease elevated blood cholesterol and phospholipid concentrations. Estrogens affect bone by increasing calcium deposition and accelerating epiphyseal closure, following initial growth stimulation. During the preovulatory or nonovulatory phase of the menstrual cycle, estrogen is the principal determinant in the onset of menstruation. A decline of estrogenic activity at the end of the menstrual cycle also may induce menstruation; however, the cessation of progesterone secretion is the most important factor during the mature ovulatory phase of the menstrual cycle. The benefit derived from estrogen therapy in the prevention of postpartum breast engorgement must be carefully weighed against the potential increased risk of puerperal thromboembolism associated with the use of large doses of estrogens.
Chlorotrianisene is an orally bioavailable, highly lipophilic, synthetic triphenylethylene (TPE) derivative and selective estrogen receptor modulator (SERM), with predominantly estrogenic but also antiestrogenic activities. Upon administration, chlorotrianisene binds to estrogen receptors (ER) and, depending on the responsive target cells, either activates or blocks ER activity. This modulates the expression of ER-responsive genes in a tissue-specific manner. This agent may increase bone mineral density, modify the lipid profile and ameliorate vasomotor symptoms. Chlorotrianisene inhibits the pituitary secretion of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through a negative feedback mechanism.

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CA - Natural and semisynthetic estrogens, plain
G03CA06 - Chlorotrianisene

Mechanism of Action

Chlorotrianisene binds to the estrogen receptor on various estrogen receptor bearing cells. Target cells include cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Other CAS

569-57-3

Absorption Distribution and Excretion

Absorption following oral administration is rapid.
...LONG-ACTING...BECAUSE OF SEQUESTRATION IN ADIPOSE TISSUE &, THEREFORE, IS NOT WIDELY USED.
...SUGGESTS THAT DRUG IS CONVERTED IN LIVER TO MORE ACTIVE FORM. ... IT IS STORED IN FAT, FROM WHICH IT IS SLOWLY RELEASED TO GIVE SUSTAINED ACTION.
ESTROGENIC ACTIVITY HAS BEEN FOUND IN ADIPOSE TISSUE UP TO MONTH AFTER CESSATION OF THERAPY.

Metabolism Metabolites

Metabolized principally in the liver, although the kidneys, gonads, and muscle tissues may be involved to some extent. The metabolic fate of the synthetic estrogens has not been fully elucidated.
RATE OF O-DEMETHYLATION WAS MAXIMAL AT 0.4 MMOLAR NADPH. ALTHOUGH NADH DID NOT CATALYZE REACTION ALONE, IT HAD SYNERGISTIC EFFECT IN PRESENCE OF EQUIMOLAR AMT OF NADPH. EXTRACTS FROM INCUBATION MIXT CONTAINED 1 MAJOR (MONO-O-DEMETHYLATED) & A MINOR (BIS-O-DEMETHYLATED) METAB.

Wikipedia

Chlorotrianisene

Drug Warnings

...LONG DURATION OF ACTION MAKES THIS DRUG UNSUITABLE FOR TREATMENT OF MENSTRUAL DISORDERS & OTHER CONDITIONS IN WHICH CYCLIC THERAPY IS DESIRED.
...PREGNANT PT SHOULD NOT BE GIVEN ESTROGENS, PARTICULARLY DURING 1ST TRIMESTER-TIME WHEN FETAL REPRODUCTIVE TRACT IS DEVELOPING & MAY BE INFLUENCED BY EXOGENOUS ESTROGENS. /ESTROGENS/
...IS RELATED TO TRIPARANOL & TO CLOMIPHENE, BOTH OF WHICH CAN PRODUCE CATARACTS IN CERTAIN CIRCUMSTANCES. THIS SEEMS TO BE REASON FOR WATCHING FOR CATARACTS WHEN USING CHLOROTRIANISENE, BUT SO FAR THIS DRUG HAS NOT BEEN DEMONSTRATED TO PRODUCE THEM.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PREPD BY REACTING TRI-P-ANISYLETHYLENE OR TRI-P-ANISYLETHANOL WITH CL IN INERT SOLVENT: BASFORD & ICI BRITISH PATENT 561,508 (1944).

Interactions

RELATED, NONESTROGENIC COMPD ETHAMOXYTRIPHETOL WAS FOUND TO BE STRIKINGLY ANTIESTROGENIC. IT INHIBITED...ESTROGEN GIVEN IN FORM OF NATURAL COMPD...CHLOROTRIANISENE.
ESTRADIOL NORMALLY CAUSES PRONOUNCED ENLARGEMENT OF PITUITARY, BUT WHEN CHLOROTRIANISENE WAS GIVEN CONCURRENTLY EFFECT WAS GREATLY REDUCED.

Stability Shelf Life

STABLE IN AIR

Dates

Last modified: 08-15-2023
1: Zhang J, Yang W, Shen Z. [Prevention of bone loss by chlorotrianisene in
2: Kupfer D, Bulger WH. Inactivation of the uterine estrogen receptor binding of
3: Juedes MJ, Bulger WH, Kupfer D. Monooxygenase-mediated activation of
4: Barrabes A, Thanh Haï Duong, Combescot C, Lacroix R. [The influence of
5: Niebyl JR, Bell WR, Schaaf ME, Blake DA, Dubin NH, King TM. The effect of
6: Ruenitz PC. Rabbit hepatic microsomal O-demethylation of chlorotrianisene.
7: Phillips WP. Prevention of postpartum breast engorgement: double-blind
8: Dexeus Trias de Bes J. [Prevention of postpartum lactation using a new ergot
9: Kheifets SN, Rep'eva KA. [Chlorotrianisene therapy of menstrual function
10: Schunk J. [On a sensitizing effect of chlorotrianisene on nitrogen mustard].
11: Alfieri G. [Chlorotrianisene, a synthetic estrogen with prolonged action in
12: Pagnini P. [The use of chlorotrianisene (Tace) in the pre- and
13: KOUNTZ WB, KHEIM T, TORO J, ACKERMANN PG, TORO G. The action of
14: DARNIS F. [Clinical applications of chlorotrianisene (TACE)]. Sem Med Prof
15: RAVINA A, RAVINA J. [Clinical applications of chlorotrianisene]. Presse Med.
16: BRUMBAUGH JJ. Chlorotrianisene (TACE), a physiologic treatment for the
17: RAVINA A. [New advances in hormonal treatment of prostate cancer; the use of
18: WELSH AL. Use of synthetic estrogenic substance chlorotrianisene (TACE) in
19: HENDRICKS CH. Use of chlorotrianisene (TACE) for suppression of postpartum
20: NEW and nonofficial remedies: chlorotrianisene. J Am Med Assoc. 1953 Jan

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